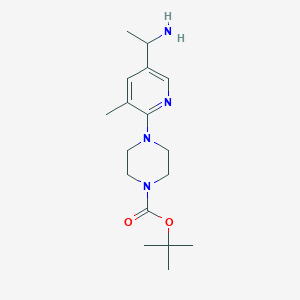

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

説明

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 1355226-08-2) is a piperazine-derived compound featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked to a substituted pyridine moiety. The pyridine ring is substituted at the 3-position with a methyl group and at the 5-position with a 1-aminoethyl side chain. This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, particularly benzimidazole derivatives .

特性

分子式 |

C17H28N4O2 |

|---|---|

分子量 |

320.4 g/mol |

IUPAC名 |

tert-butyl 4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-12-10-14(13(2)18)11-19-15(12)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10-11,13H,6-9,18H2,1-5H3 |

InChIキー |

DFHIIGAJFBUYMN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチルの合成は、通常、多段階有機反応を伴います。一般的なアプローチの1つは、ピペラジン環の調製から始め、続いてピリジン部分とtert-ブチル基を導入することです。反応条件には、通常、目的の生成物が高純度で得られるように、有機溶媒、触媒、および制御された温度の使用が含まれます。

工業的生産方法

工業的な環境では、この化合物の生産は、収率と効率を最適化するために、大規模な反応器と連続フローシステムを含む場合があります。反応パラメータの監視と制御のための自動システムの使用は、最終製品の整合性と品質を維持するために不可欠です。

化学反応の分析

科学研究の応用

化学

化学では、4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、創薬および開発のための多様な化学ライブラリの作成が可能です。

生物学

生物学的研究では、この化合物は、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。生物学的巨大分子と相互作用する能力により、生化学的経路を理解するための貴重なツールとなります。

医学

医学では、4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチルは、医薬中間体として潜在的な用途があります。それは、癌や神経疾患などの特定の疾患を標的とした薬の合成に使用することができます。

産業

産業部門では、この化合物は、ポリマーやコーティングなどの先端材料の製造に使用できます。その化学的安定性と反応性により、さまざまな産業用途に適しています。

科学的研究の応用

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known kinase inhibitors suggests potential interactions with various biological targets, including protein kinases.

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation by targeting specific pathways. For example:

-

Cell Line Studies : Research involving cancer cell lines such as MCF-7 (breast cancer) indicates that the compound induces apoptosis through mechanisms involving the activation of p53 and caspase pathways.

Compound Cell Line IC50 (µM) Mechanism tert-butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate MCF-7 0.65 Apoptosis via p53 activation

Neuropharmacology

The compound's interaction with neurotransmitter systems has also been explored. Its ability to modulate serotonin and dopamine receptors positions it as a candidate for treating neuropsychiatric disorders.

Antimicrobial Activity

Research suggests that this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of cellular processes essential for bacterial survival.

Case Studies

Several studies have documented the effectiveness of tert-butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate in various applications:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant cytotoxicity against cancer cell lines, indicating a promising avenue for drug development.

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology highlighted the compound's potential to enhance cognitive function in animal models, suggesting implications for treating conditions like Alzheimer's disease.

作用機序

類似の化合物との比較

類似の化合物

- 4-(5-(1-アミノエチル)-1H-1,2,4-トリアゾール-3-イル)ピペラジン-1-カルボン酸tert-ブチル

- 4-(5-(1-アミノエチル)-1H-ピラゾール-3-イル)ピペラジン-1-カルボン酸tert-ブチル

独自性

4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチルは、官能基と構造的特徴の特定の組み合わせにより独自です。この独自性により、類似の化合物と比較して、明確な化学反応性と生物学的活性を示すことができます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine-carboxylate derivatives are widely employed in medicinal chemistry due to their modular synthesis and versatility. Below, the target compound is compared with analogs based on structural features, synthetic routes, stability, and applications.

Structural and Functional Group Comparisons

Key Observations :

- The aminoethyl group in the target compound introduces a basic nitrogen, enhancing solubility in polar solvents compared to bromo/cyano derivatives .

- Bromo and cyano substituents (e.g., CAS 1269492-47-8) improve electrophilic reactivity for cross-coupling reactions, making them preferred intermediates in medicinal chemistry .

- Bulky groups (e.g., ferrocenyl in 3r) may confer steric hindrance, affecting binding interactions in catalytic applications .

Key Observations :

- The target compound’s low yield (52%) compared to ferrocenyl derivative 3r (91%) suggests inefficiencies in copper-catalyzed amination .

- Palladium-catalyzed methods (e.g., Suzuki, Buchwald-Hartwig) are more common for piperazine derivatives, offering higher functional group tolerance .

Stability and Degradation

- Discontinued status may indicate instability under storage or biological conditions .

- Compound 1a/1b (tert-butyl oxazolidinone derivatives): Degrade in simulated gastric fluid due to acid-labile oxazolidinone rings .

- Bromo-cyano analog (CAS 1269492-47-8): No stability issues reported, likely due to robust bromo/cyano substituents .

生物活性

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.381 g/mol

- CAS Number : 936368-56-8

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been shown to possess antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antibacterial Activity

Research indicates that tert-butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate demonstrates significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.38 |

| U-937 (acute monocytic leukemia) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

The compound's ability to activate apoptotic pathways through increased p53 expression and caspase activation has been documented .

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that the compound effectively reduced bacterial load in infected models, showing a significant decrease in colony-forming units (CFUs) after treatment compared to controls.

- Anticancer Research : A comparative study evaluated the efficacy of tert-butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate against standard chemotherapeutics like doxorubicin. The results indicated that while it was less potent than doxorubicin in some cell lines, it exhibited unique mechanisms of action that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。